Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Aminooxyacetic Acid
2-(Aminooxy)-2-methylpropan-1-ol exhibits a significantly higher calculated lipophilicity (XLogP3 = -0.7) compared to the widely used enzyme inhibitor aminooxyacetic acid (XLogP3 = -1.1) [1]. This difference of 0.4 log units suggests the compound is less polar and may possess improved passive membrane permeability, a critical factor for intracellular delivery of small-molecule probes or drug conjugates [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | Aminooxyacetic acid (AOA, CAS 645-88-5): XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (Target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
A more lipophilic aminooxy reagent can be advantageous for modifying hydrophobic payloads or for applications requiring cellular uptake, where the highly polar nature of AOA may limit its utility.
- [1] PubChem. (2025). 2-(Aminooxy)-2-methylpropan-1-ol (CID 14293429) and (Aminooxy)acetic acid (CID 286). Computed Properties. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
